Cas no 2137839-03-1 (1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one)

1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one is a versatile organic compound with a unique cyclic structure. It exhibits high stability and specificity, making it suitable for various chemical transformations. Its distinct functional groups and structural features offer opportunities for synthetic applications, including pharmaceuticals and agrochemicals.
1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one structure
2137839-03-1 structure
Product name:1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
CAS No:2137839-03-1
MF:C11H18F2N2O
MW:232.270229816437
CID:6317758
PubChem ID:165469131

1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
    • EN300-766962
    • 2137839-03-1
    • 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
    • Inchi: 1S/C11H18F2N2O/c1-8(2)3-9(16)15-6-10(4-14-5-10)11(12,13)7-15/h8,14H,3-7H2,1-2H3
    • InChI Key: KQOAVVYUYVDSQY-UHFFFAOYSA-N
    • SMILES: FC1(CN(C(CC(C)C)=O)CC21CNC2)F

Computed Properties

  • Exact Mass: 232.13871953g/mol
  • Monoisotopic Mass: 232.13871953g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 32.3Ų

1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-766962-0.05g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
2137839-03-1 95%
0.05g
$2693.0 2024-05-22
Enamine
EN300-766962-1.0g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
2137839-03-1 95%
1.0g
$3207.0 2024-05-22
Enamine
EN300-766962-0.25g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
2137839-03-1 95%
0.25g
$2950.0 2024-05-22
Enamine
EN300-766962-0.5g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
2137839-03-1 95%
0.5g
$3078.0 2024-05-22
Enamine
EN300-766962-2.5g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
2137839-03-1 95%
2.5g
$6287.0 2024-05-22
Enamine
EN300-766962-0.1g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
2137839-03-1 95%
0.1g
$2822.0 2024-05-22
Enamine
EN300-766962-5.0g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
2137839-03-1 95%
5.0g
$9301.0 2024-05-22
Enamine
EN300-766962-10.0g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one
2137839-03-1 95%
10.0g
$13792.0 2024-05-22

1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one Related Literature

Additional information on 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one

Introduction to 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one (CAS No: 2137839-03-1)

1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one is a novel compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2137839-03-1, belongs to a class of spirocyclic molecules that exhibit promising biological activities. The presence of fluorine atoms and a spirocyclic framework imparts distinct chemical and metabolic characteristics, making it a subject of intense research interest.

The molecular structure of 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one features a spirocyclic core composed of a nitrogen-containing heterocycle linked to an octane ring. The substitution of fluorine atoms at the 8-position of the spirocyclic system enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the presence of a methyl group at the 3-position of the butanone moiety contributes to its overall solubility and bioavailability.

In recent years, there has been a growing interest in spirocyclic compounds due to their ability to mimic natural products and exhibit diverse biological activities. Spirocycles are known for their rigid three-dimensional structures, which can facilitate specific interactions with biological targets. The compound 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one is no exception and has been investigated for its potential applications in medicinal chemistry.

The fluorinated spirocycle has shown remarkable stability under various conditions, making it an attractive scaffold for drug development. Fluorine atoms are frequently incorporated into pharmaceuticals because they can improve pharmacokinetic properties such as bioavailability, metabolic stability, and binding affinity. The spirocyclic structure also provides a unique chemical environment that can be exploited to design molecules with enhanced binding interactions.

One of the most compelling aspects of 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one is its potential as a lead compound in the development of new therapeutic agents. Initial studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors involved in various disease pathways. For instance, preliminary data indicate that it may interfere with the activity of enzymes implicated in inflammation and cancer progression.

The nitrogen-containing heterocycle in the spirocyclic system is particularly noteworthy, as it can serve as a hydrogen bond acceptor or donor depending on the molecular environment. This dual functionality allows the compound to interact with biological targets in multiple ways, enhancing its potential therapeutic utility. Furthermore, the presence of fluorine atoms can influence electronic properties and steric hindrance around the active site of enzymes or receptors.

The synthesis of 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one presents unique challenges due to its complex spirocyclic structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been instrumental in achieving high yields and enantiopurity.

Ongoing research is focused on optimizing synthetic routes to improve scalability and cost-effectiveness for potential pharmaceutical applications. Additionally, computational modeling and molecular dynamics simulations are being employed to gain insights into the interactions between this compound and biological targets. These studies aim to provide a rational basis for designing derivatives with enhanced potency and selectivity.

The potential applications of 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one extend beyond traditional drug development. Its unique structural features make it a valuable tool for exploring new chemical space and developing innovative therapeutic strategies. For example, it could serve as a scaffold for designing molecules that interact with protein-protein interfaces or modulate epigenetic processes.

In conclusion, 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-3-methylbutan-1-one (CAS No: 2137839-03-1) is a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new applications for this molecule, it is likely to play an important role in the discovery of novel therapeutic agents.

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